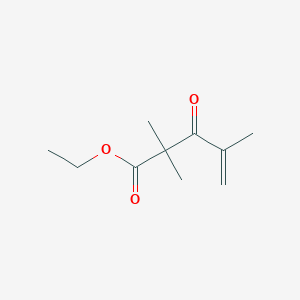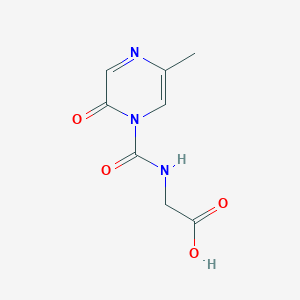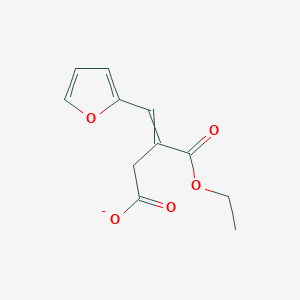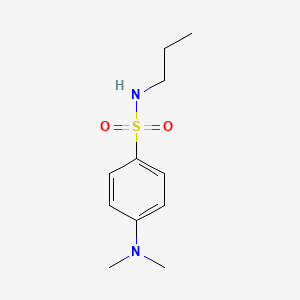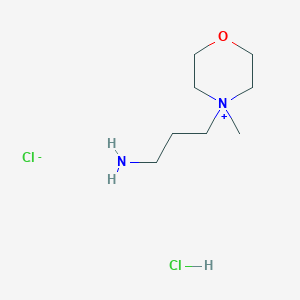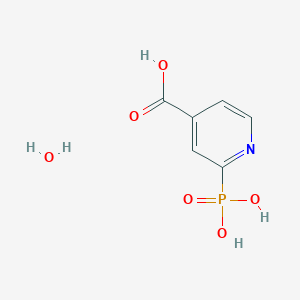![molecular formula C16H22OSi B15166860 Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- CAS No. 200120-09-8](/img/structure/B15166860.png)
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group attached to a naphthalene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- typically involves the reaction of a naphthalene derivative with a silane reagent under controlled conditions. One common method includes the use of a platinum-catalyzed hydrosilylation reaction, where the naphthalene derivative is reacted with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
科学研究应用
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- has several applications in scientific research:
Biology: Potential use in the development of silane-based biomaterials for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance adhesion and durability.
作用机制
The mechanism by which Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable siloxane or silazane linkages. These interactions are crucial in applications such as surface modification and material enhancement.
相似化合物的比较
Similar Compounds
Silane, trimethyl-2-propenyl-: Similar in structure but lacks the naphthalene moiety.
Silane, dimethyldi-2-propenyl-: Contains two propenyl groups instead of one.
Uniqueness
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is unique due to the presence of the naphthalene derivative, which imparts distinct chemical properties and potential applications not found in simpler silane compounds. The naphthalene moiety enhances the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
200120-09-8 |
|---|---|
分子式 |
C16H22OSi |
分子量 |
258.43 g/mol |
IUPAC 名称 |
trimethyl-[(2-prop-2-enyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C16H22OSi/c1-5-8-14-12-11-13-9-6-7-10-15(13)16(14)17-18(2,3)4/h5-7,9-10H,1,8,11-12H2,2-4H3 |
InChI 键 |
ULUWXAJUPLHRMH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C(CCC2=CC=CC=C21)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
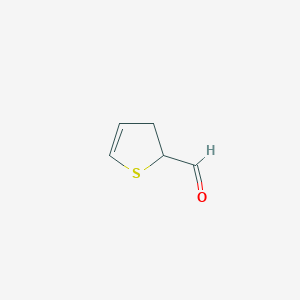
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
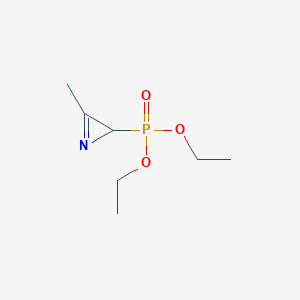
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
